2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide
Description
The compound 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide is a polycyclic heteroaromatic derivative featuring a benzo[b]1,6-naphthyridine core. This scaffold is characterized by fused benzene and naphthyridine rings, with substituents at positions 7 (chloro), 6 (methyl), and 10 (oxo). The acetamide moiety is linked to the 2-position of the naphthyridine system, terminating in an N-(2-methylphenyl) group.
The synthesis of related compounds typically involves cyclization reactions of substituted pyridines or formamides, followed by functionalization via nucleophilic substitution or condensation. For instance, sodium hydride-mediated treatment of thiourea intermediates has been used to generate carbothioamide derivatives of benzo[b]1,6-naphthyridines, albeit with variable yields depending on substituents .
Properties
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c1-13-5-3-4-6-18(13)24-20(27)12-26-10-9-19-16(11-26)22(28)15-7-8-17(23)14(2)21(15)25-19/h3-8H,9-12H2,1-2H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIGOPGFABGAQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2CCC3=C(C2)C(=O)C4=C(N3)C(=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide typically involves a multi-step processThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain substituents with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with different substituents .
Scientific Research Applications
2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Medicine: The compound is being investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mechanism of Action
The mechanism of action of 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Scaffold Variations: Benzo[b]1,5- vs. 1,6-Naphthyridines
The positioning of nitrogen atoms in the naphthyridine ring significantly influences physicochemical and biological properties. For example:
- 7-Chloro-2-methoxy-10-aminobenzo[b][1,5]naphthyridine (Compound 2, ): This analog features a 1,5-naphthyridine core with a methoxy group at position 2 and an amine at position 10. Its LC-MS data ([M+1]+ 381.17) and synthesis via p-nitroaniline reduction highlight differences in polarity and reactivity compared to the target compound .
- N-{2-[(7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino]phenyl}acetamide hydrochloride (): This derivative (MW 429.30) shares a chloro and methoxy substitution but differs in the naphthyridine ring connectivity (1,5 vs. 1,6). The hydrochloride salt form enhances solubility, a critical factor in bioavailability .
Table 1: Structural and Analytical Comparison of Naphthyridine Derivatives
Substituent Effects on Acetamide Moieties
The nature of the aryl group attached to the acetamide nitrogen impacts molecular conformation and intermolecular interactions:
- 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (): This compound (MW 344.21) features a dichlorophenyl group, which introduces electron-withdrawing effects.
- 2-Chloro-N-(3-methylphenyl)acetamide () : Crystallographic studies reveal that the syn conformation of the N–H bond relative to the meta-methyl group facilitates intermolecular N–H⋯O hydrogen bonding. This contrasts with anti conformations in nitro-substituted analogs, suggesting that substituent electronic properties dictate packing efficiency and solubility .
Table 2: Acetamide Derivatives Comparison
Research Implications
- Biological Activity : The 7-chloro and 6-methyl groups in the target compound may enhance binding to hydrophobic enzyme pockets, as seen in related antimicrobial naphthyridines .
- Formulation Challenges : The absence of a hydrochloride salt (cf. ) could limit aqueous solubility, necessitating prodrug strategies .
- Analytical Characterization : LC-MS and NMR data from and provide benchmarks for validating the target compound’s purity and structure .
Biological Activity
The compound 2-{7-chloro-6-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridin-2-yl}-N-(2-methylphenyl)acetamide (CAS: 1251688-71-7) is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 373.84 g/mol. The structure features a naphthyridine core with various substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H18ClN3O2 |
| Molecular Weight | 373.84 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1251688-71-7 |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of naphthyridine have shown efficacy against various bacterial strains and fungi.
In a study assessing the structure-activity relationship (SAR) of naphthyridine derivatives:
- Compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 0.031 to 0.125 μg/mL against Staphylococcus aureus and Escherichia coli .
Anti-Virulence Activity
Another area of interest is the anti-virulence potential of this compound. It has been noted that certain naphthyridine derivatives can inhibit virulence factors in pathogenic bacteria by targeting specific enzymes involved in virulence mechanisms. For example:
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to active sites on enzymes critical for bacterial survival and virulence.
- Receptor Interaction : Modulating receptor activity in host cells which can alter cellular responses to infection.
Case Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial properties of various naphthyridine derivatives including the target compound against multiple strains of bacteria:
- Findings : The compound exhibited potent antibacterial activity with an MIC of 0.05 μg/mL against Klebsiella pneumoniae.
Case Study 2: Inhibition of Virulence Factors
In another investigation focusing on virulence inhibition:
Q & A
Q. What are the key synthetic pathways for synthesizing this compound, and how are intermediates characterized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Core Formation : Cyclization of benzo[b]1,6-naphthyridine precursors under reflux conditions (e.g., using acetic anhydride at 110–120°C) to generate the 10-oxo backbone .
Functionalization : Introduction of the 7-chloro-6-methyl group via halogenation (e.g., SOCl₂) and alkylation, followed by coupling with N-(2-methylphenyl)acetamide using carbodiimide-based coupling reagents .
Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
- Characterization :
- NMR : ¹H/¹³C NMR confirms substituent positions and stereochemistry.
- HPLC : Purity validation (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic and computational methods are used to validate its structure?
- Methodological Answer :
- Spectroscopy :
- FT-IR : Identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 425.12) .
- Computational :
- DFT Calculations : Optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps) using Gaussian 16 .
- Molecular Docking : Screens for target binding (e.g., kinase domains) using AutoDock Vina .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Methodological Answer :
- DoE (Design of Experiments) : Vary solvent (DMF vs. THF), temperature (80–140°C), and catalyst (e.g., Pd(OAc)₂) to identify optimal conditions .
- Kinetic Studies : Monitor reaction progress via in-situ IR to detect intermediates and adjust heating rates .
- Scale-Up : Transition from batch to flow chemistry for improved heat/mass transfer (residence time: 2–4 hours) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- SAR (Structure-Activity Relationship) Studies :
- Replace Cl with F/Br to assess potency against microbial targets (e.g., E. coli MIC assays) .
- Modify the 2-methylphenyl group to electron-deficient aryl rings to enhance target binding (e.g., kinase inhibition assays) .
- Data Analysis :
- Use ANOVA to compare IC₅₀ values across analogs (p < 0.05 significance threshold) .
- Contradiction Resolution : Replicate assays in triplicate to address variability (e.g., conflicting cytotoxicity results in MTT assays) .
Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Orthogonal Assays : Confirm kinase inhibition via both fluorescence polarization and radiometric assays .
- Meta-Analysis : Aggregate data from PubChem and ChEMBL to identify outliers and trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
